molecular formula C8H18ClN B15301470 3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers

3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B15301470
M. Wt: 163.69 g/mol
InChI Key: MNYVKNNCNQKBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a methyl group and an amine group attached to a propyl chain. This compound is typically available as a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and a dienophile.

    Introduction of the Methyl Group: The methyl group can be introduced via a using methyl iodide and a strong base.

    Attachment of the Propyl Chain: The propyl chain with an amine group can be attached through a using a suitable alkyl halide and an amine.

Industrial Production Methods

Industrial production of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylcyclobutyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various alkyl or acyl derivatives.

Scientific Research Applications

3-(3-methylcyclobutyl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylcyclobutyl)propan-1-amine: The base compound without the hydrochloride salt.

    3-(3-methylcyclobutyl)propan-2-amine: A similar compound with a different position of the amine group.

    3-(3-methylcyclobutyl)butan-1-amine: A compound with an extended carbon chain.

Uniqueness

3-(3-methylcyclobutyl)propan-1-amine hydrochloride is unique due to its specific structure, which includes a cyclobutyl ring, a methyl group, and an amine group attached to a propyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

3-(3-methylcyclobutyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7-5-8(6-7)3-2-4-9;/h7-8H,2-6,9H2,1H3;1H

InChI Key

MNYVKNNCNQKBQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.